

Technical Comparison Guide: PV8 (Hydrochloride) vs. -PVP

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Compound of Interest

Compound Name: PV8 (hydrochloride)

CAS No.: 13415-55-9

Cat. No.: B591273

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Executive Summary

-PVP (alpha-Pyrrolidinopentiophenone) serves as the high-potency benchmark in this comparison.^{[1][2]} It is a second-generation pyrovalerone derivative characterized by high affinity and selectivity for the dopamine transporter (DAT) and norepinephrine transporter (NET).

PV8 (

-PHPP; alpha-Pyrrolidinoheptaphenone) is a structural analog of

-PVP distinguished by an extended alkyl side chain (heptyl vs. pentyl). While in vitro data suggests PV8 retains significant affinity for monoamine transporters, its in vivo potency is markedly lower (approx. 3-10x less potent) than

-PVP. This discrepancy is attributed to the metabolic instability introduced by the elongated heptyl chain, which facilitates rapid hepatic clearance via hydroxylation and ketone reduction.

Key Finding: The extension of the

-carbon chain from 5 carbons (

-PVP) to 7 carbons (PV8) pushes the molecule beyond the optimal lipophilic/steric zone, resulting in a compound with retained binding capability but compromised bioavailability and duration of action.

Structural & Mechanistic Analysis

Structure-Activity Relationship (SAR)

The core pharmacophore for both compounds is the 1-phenyl-2-(pyrrolidin-1-yl)alkan-1-one scaffold. The critical differentiator is the

-alkyl chain length.[2]

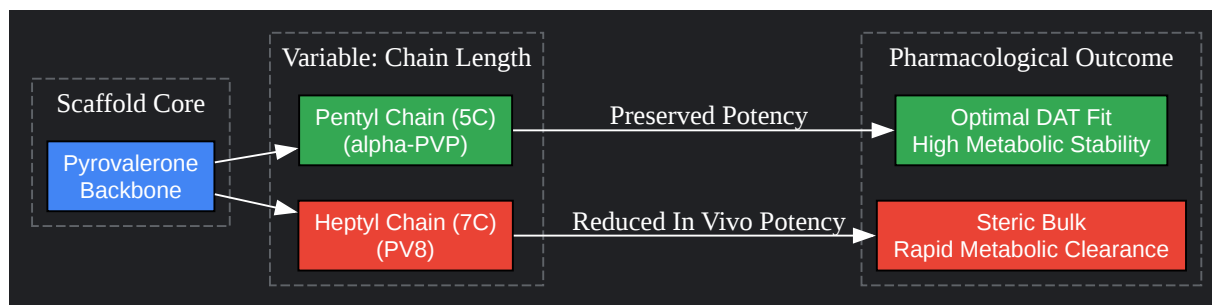
- -PVP (Pentyl): The 5-carbon chain represents a "Goldilocks" zone for the orthosteric binding site of the DAT. It balances lipophilicity for Blood-Brain Barrier (BBB) penetration with metabolic stability.
- PV8 (Heptyl): The 7-carbon chain increases lipophilicity significantly. However, this bulk appears to introduce steric hindrance at the transporter site and, more critically, provides a larger substrate for hepatic enzymes (CYP450), leading to rapid first-pass metabolism.

Mechanism of Action

Both compounds function as Monoamine Transporter Blockers (Reuptake Inhibitors), not substrate-releasers.

- Primary Targets: DAT and NET.[2][3]
- Secondary Targets: Negligible affinity for the Serotonin Transporter (SERT), resulting in a high DAT/SERT ratio (typical of pyrovalerones).

Visual SAR Logic (Graphviz)



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Caption: SAR flow illustrating how chain elongation from Pentyl (

-PVP) to Heptyl (PV8) shifts the profile from optimal stability to metabolic liability.[1]

Comparative Data Profile

The following data synthesizes *in vitro* uptake inhibition values and *in vivo* behavioral assays. Note the divergence between binding affinity and functional potency for PV8.

Feature	-PVP (Reference)	PV8 (Comparator)	Relative Potency
DAT Inhibition ()	12.8 nM - 50 nM [1, 5]	> 100 nM (Est.)*	-PVP is ~2-10x more potent
NET Inhibition ()	14.2 nM - 60 nM [1]	Comparable to DAT	Similar selectivity profile
SERT Inhibition ()	> 10,000 nM (Negligible)	> 10,000 nM (Negligible)	Both are non-serotonergic
In Vivo Locomotor Potency	High (MED: 1-3 mg/kg)	Low (MED: 10-30 mg/kg) [2, 6]	-PVP is ~3-10x more potent
Metabolic Half-Life ()	Moderate/High Stability	28.8 min (In vitro hepatocytes) [7]	PV8 is rapidly degraded

*Note: While some studies suggest PV8 retains DAT affinity, functional assays consistently demonstrate that significantly higher concentrations are required to elicit physiological responses comparable to

-PVP.

Experimental Protocols

To validate these profiles in your own laboratory, the following self-validating workflows are recommended.

In Vitro Monoamine Uptake Inhibition Assay

Objective: Determine

values for DAT/NET/SERT.

Reagents:

- Cells: HEK293 cells stably expressing human DAT, NET, or SERT.[4]
- Radioligands:
 - Dopamine,
 - Norepinephrine,
 - 5-HT.
- Control: Mazindol (non-specific binding determination).

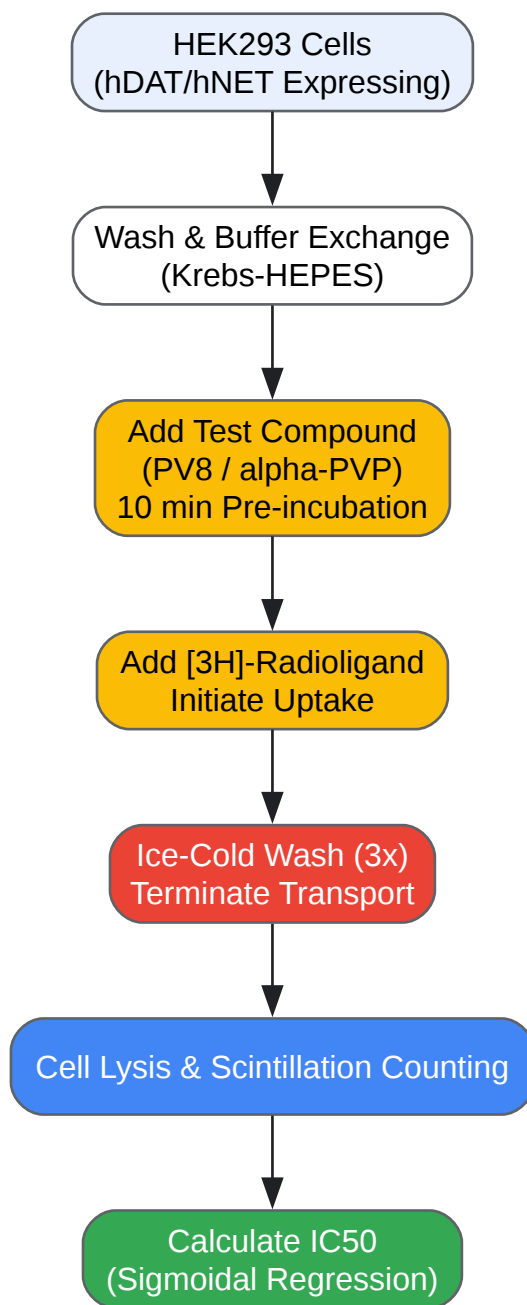
Workflow:

- Preparation: Plate cells in 96-well plates coated with poly-D-lysine. Grow to 80-90% confluence.
- Pre-incubation: Wash cells with Krebs-HEPES buffer. Incubate with test compound (PV8 or -PVP) in a range of concentrations (to

M) for 10 minutes at 25°C.

- Validation Step: Ensure vehicle control (DMSO) concentration does not exceed 0.1%.
- Uptake: Add radioligand (final concentration 20-50 nM) and incubate for 5-10 minutes.
- Termination: Rapidly wash cells 3x with ice-cold buffer to stop transport.
- Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.
- Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate

Experimental Workflow Diagram (Graphviz)



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Caption: Step-by-step workflow for the In Vitro Monoamine Uptake Inhibition Assay.

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